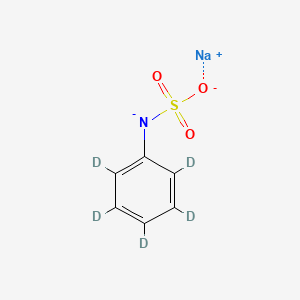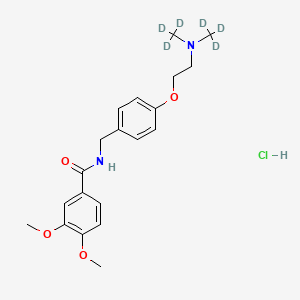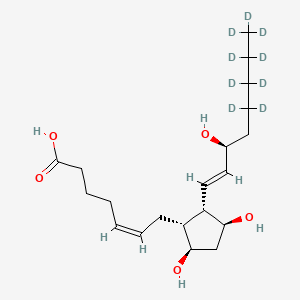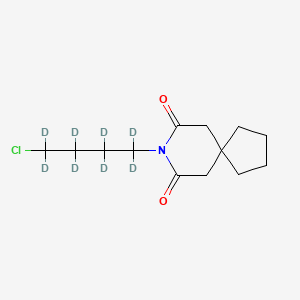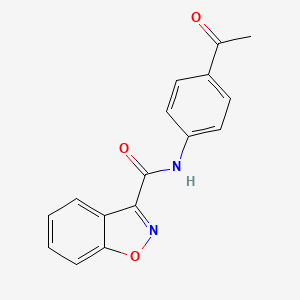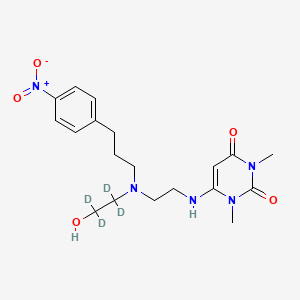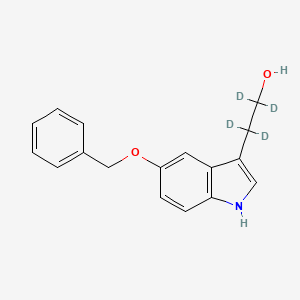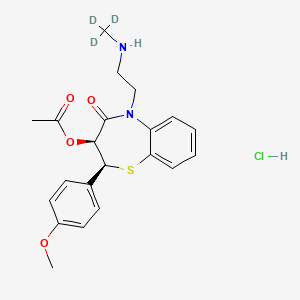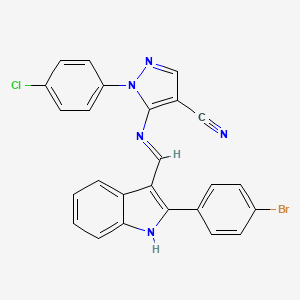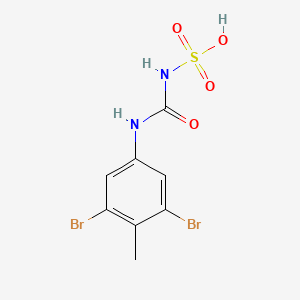
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid is an organic compound characterized by the presence of bromine atoms, a methyl group, and a carbamoylsulfamic acid moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-methylphenylamine to obtain 3,5-dibromo-4-methylphenylamine, which is then reacted with sulfamic acid under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, yielding less substituted phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Less substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-4-methylphenylamine
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-4-methylphenylboronic acid
Uniqueness
(3,5-Dibromo-4-methylphenyl)carbamoylsulfamic acid is unique due to the presence of both bromine atoms and the carbamoylsulfamic acid group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8Br2N2O4S |
|---|---|
Molekulargewicht |
388.04 g/mol |
IUPAC-Name |
(3,5-dibromo-4-methylphenyl)carbamoylsulfamic acid |
InChI |
InChI=1S/C8H8Br2N2O4S/c1-4-6(9)2-5(3-7(4)10)11-8(13)12-17(14,15)16/h2-3H,1H3,(H2,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
XBWKZLBEUSPLFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)NC(=O)NS(=O)(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


